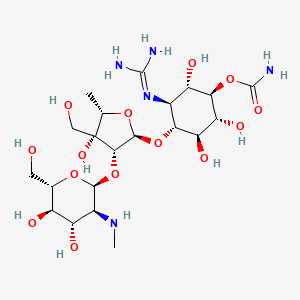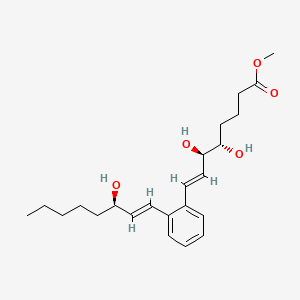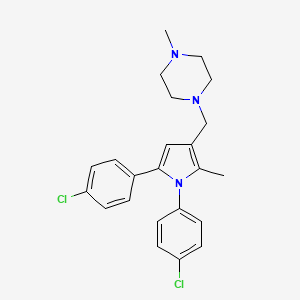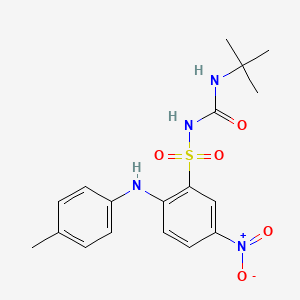
BMS-345541
Übersicht
Beschreibung
BMS 345541 ist eine zellpermeable Chinoxalinverbindung, die von Merck KGaA entwickelt wurde. Sie ist bekannt für ihre entzündungshemmenden Eigenschaften und fungiert als allosterischer Bindungsinhibitor. Das primäre Ziel von BMS 345541 ist IKK-2, und es blockiert die NF-κB-abhängige Transkription bei Mäusen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Reaktionen zu erleichtern .
Industrielle Produktionsmethoden
Die industrielle Produktion von BMS 345541 beinhaltet die Skalierung der Synthesewege mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird üblicherweise in fester Form hergestellt und unter getrockneten Bedingungen bei niedrigen Temperaturen gelagert, um die Stabilität zu erhalten .
Wirkmechanismus
Target of Action
BMS-345541, also known as 1,2-Ethanediamine, N-(1,8-dimethylimidazo(1,2-a)quinoxalin-4-yl)-, monohydrochloride, is a highly selective inhibitor of the catalytic subunits of IκB kinase (IKK), specifically IKK-2 and IKK-1 . IKK-2 and IKK-1 are critical enzymes in the NF-κB signaling pathway, which plays a key role in inflammation and immune responses .
Mode of Action
This compound binds at an allosteric site of the IKK enzymes, inhibiting their activity . The IC50 values for IKK-2 and IKK-1 are 0.3 μM and 4 μM respectively . This inhibition prevents the phosphorylation of IκB, a process that is crucial for the activation of the NF-κB pathway .
Biochemical Pathways
By inhibiting IKK, this compound blocks the NF-κB-dependent transcription . The NF-κB pathway is involved in the transcription of various genes, including those encoding pro-inflammatory cytokines . Therefore, the inhibition of this pathway by this compound can lead to a reduction in inflammation .
Pharmacokinetics
This compound has been shown to have excellent pharmacokinetics in mice . It is orally active, and its administration can dose-dependently inhibit the production of serum tumor necrosis factor following intraperitoneal challenge with lipopolysaccharide .
Result of Action
The inhibition of the NF-κB pathway by this compound results in a decrease in the transcription of pro-inflammatory cytokines . This leads to anti-inflammatory effects, as well as radiosensitizing effects in vivo . This compound also plays a role in arresting bone erosion in certain animal models .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of lipopolysaccharide, a component of the cell walls of gram-negative bacteria, can stimulate the production of pro-inflammatory cytokines . The administration of this compound can inhibit this response
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of BMS 345541 involves scaling up the synthetic routes with optimized reaction conditions to ensure high yield and purity. The compound is usually produced in solid form and stored under desiccated conditions at low temperatures to maintain stability .
Analyse Chemischer Reaktionen
Arten von Reaktionen
BMS 345541 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können den Chinoxalinkern oder die Aminoethylseitenkette modifizieren.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in die Verbindung einführen.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren. Die Reaktionen werden typischerweise in Lösungsmitteln wie DMSO oder Wasser durchgeführt .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Chinoxalinderivate mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten haben können .
Wissenschaftliche Forschungsanwendungen
BMS 345541 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Werkzeugverbindung verwendet, um die Hemmung von IKK-2 und ihre Auswirkungen auf die NF-κB-abhängige Transkription zu untersuchen.
Biologie: In Zellstudien eingesetzt, um die Rolle von IKK-2 bei Entzündungen und anderen zellulären Prozessen zu untersuchen.
Medizin: Auf seine potenziellen therapeutischen Wirkungen bei entzündlichen Erkrankungen und Krebs untersucht.
Industrie: Zur Entwicklung von entzündungshemmenden Medikamenten und anderen therapeutischen Wirkstoffen eingesetzt
Wirkmechanismus
BMS 345541 entfaltet seine Wirkungen durch selektive Hemmung der katalytischen Untereinheiten von IKK-2 und IKK-1. Es bindet an einer allosterischen Stelle des Enzyms und verhindert die Phosphorylierung von IκB und die anschließende Aktivierung von NF-κB. Diese Hemmung blockiert die Transkription von proinflammatorischen Zytokinen und reduziert Entzündungen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
IKK-Inhibitor III: Ein weiterer selektiver Inhibitor von IKK-2 mit ähnlichen entzündungshemmenden Eigenschaften.
Bay 11-7082: Ein Inhibitor der NF-κB-Aktivierung mit einem anderen Wirkmechanismus.
N-Acetyl-L-Cystein: Ein Antioxidans mit entzündungshemmenden Wirkungen, aber unterschiedlichen molekularen Zielen.
Einzigartigkeit
BMS 345541 ist einzigartig aufgrund seiner hohen Selektivität für IKK-2 und seiner Fähigkeit, an einer allosterischen Stelle zu binden, was es zu einem wertvollen Werkzeug für die Untersuchung des NF-κB-Signalwegs und die Entwicklung gezielter Therapien macht .
Eigenschaften
IUPAC Name |
N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5.ClH/c1-9-3-4-11-12(7-9)19-10(2)8-17-14(19)13(18-11)16-6-5-15;/h3-4,7-8H,5-6,15H2,1-2H3,(H,16,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDKPVLYXNLFGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C3=NC=C(N23)C)NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70203243 | |
| Record name | BMS 345541 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
445430-59-1, 547757-23-3 | |
| Record name | 1,2-Ethanediamine, N1-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=445430-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BMS 345541 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0547757233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS 345541 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BMS-345541 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BXU277OCN5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


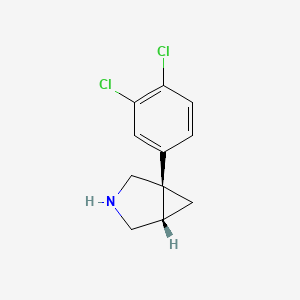


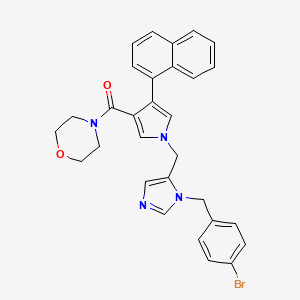

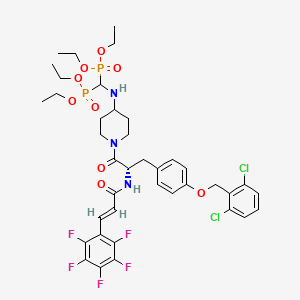

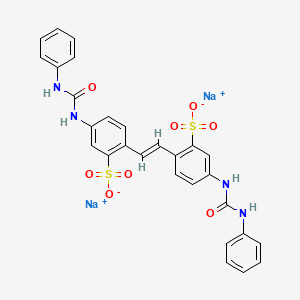
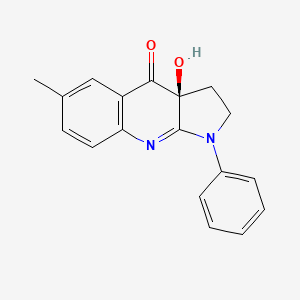
![sodium;(5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1667136.png)
